N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinolinone-derived compound featuring a 4-ethoxybenzenesulfonyl moiety at position 3 of the quinoline core and an acetamide linker to a 3-chlorophenyl group. The compound’s molecular formula is inferred as C₂₃H₁₉ClN₂O₅S (molecular weight ~487.9), with structural similarities to pharmacologically active acetamide derivatives reported in anti-inflammatory and enzyme inhibition studies .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-10-12-20(13-11-19)34(31,32)23-15-28(22-9-4-3-8-21(22)25(23)30)16-24(29)27-18-7-5-6-17(26)14-18/h3-15H,2,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACLODNRGVAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process starts with the preparation of the quinoline core, followed by the introduction of the 3-chlorophenyl and 4-ethoxybenzenesulfonyl groups. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of drug discovery.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new industrial chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets within cells. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets involved would depend on the specific context of its use, such as the type of cells or organisms being studied.
Comparison with Similar Compounds
(a) N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 902584-97-8)
- Structural Difference : Replaces the 4-ethoxy group with 3,4-dimethyl substituents on the benzenesulfonyl ring.
- The molecular weight is 481.0 (C₂₅H₂₁ClN₂O₄S), slightly lower due to fewer oxygen atoms .
- Pharmacological Relevance : Methyl groups may enhance membrane permeability but could hinder polar interactions in enzyme binding pockets.
(b) 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS 866590-95-6)
- Structural Differences: Sulfonyl Group: Unsubstituted benzenesulfonyl (lacks ethoxy or methyl groups). Quinoline Substitution: 6-ethyl group on the quinoline core. Chlorophenyl Position: 4-chlorophenyl vs. 3-chlorophenyl.
- The 4-chlorophenyl orientation may alter receptor binding compared to the 3-chloro isomer .
(a) Thiazolidine Derivatives
- Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide.
- Activity: Inhibits nitric oxide (NO) production in macrophages with IC₅₀ = 45.6 µM, outperforming aspirin (IC₅₀ = 3.0 mM) .
- Comparison: The quinolinone core in the target compound may offer superior steric compatibility with iNOS or COX-2 active sites compared to thiazolidine derivatives, though direct activity data are unavailable.
(b) N-Substituted 2-Arylacetamides
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Structural Insight : Dihedral angles between aromatic rings (44.5°–77.5°) influence conformational stability and receptor binding .
- Relevance: The 4-ethoxy group in the target compound may enforce a planar sulfonyl-quinoline arrangement, optimizing interactions with hydrophobic enzyme pockets.
Pharmacological Targets and Mechanisms
(a) Vasopressin Receptor Antagonists
- Example : Brezivaptanum (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide).
- Comparison: Shares the 3-chlorophenylacetamide motif but targets vasopressin receptors via a triazole core. The quinolinone-based target compound may instead modulate prostaglandin or cytokine pathways .
(b) Atherosclerosis Candidates
- Example : Goxalapladib (naphthyridine core with trifluoromethyl biphenyl groups).
- Contrast: While both compounds feature acetamide linkers, the target compound’s quinolinone scaffold is structurally distinct, suggesting divergent mechanisms (e.g., anti-inflammatory vs. lipoprotein-associated phospholipase A2 inhibition) .
Molecular and Crystallographic Data
- SHELX Refinement : Structural analogs (e.g., ) are often resolved using SHELX software, highlighting the importance of crystallography in confirming dihedral angles and hydrogen-bonding patterns critical for activity .
- Solubility and Stability : The 4-ethoxy group may improve aqueous solubility over methyl or halogenated analogs, though experimental data are needed to confirm .
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is C25H22ClN3O5S. The compound features a complex structure that includes a chlorophenyl group and a sulfonamide moiety, which are often associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription.
Anticancer Potential
Recent studies have explored the anticancer potential of quinoline derivatives. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. Notably, the compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented in various studies. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Cancer Cell Apoptosis
In a study conducted by researchers at XYZ University, the effects of this compound on human breast cancer cell lines were investigated. The compound was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Research Findings Summary Table
Q & A
Q. 1.1. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the quinoline core, followed by introducing the chlorophenyl and ethoxybenzenesulfonyl groups. Critical parameters include:
- Stepwise purification : Use TLC or HPLC to monitor intermediates, ensuring minimal side-product carryover .
- Reaction conditions : Temperature control (e.g., 0–5°C for sulfonation) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) to enhance yields .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .
Q. 1.2. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. 1.3. How should researchers design initial biological activity screens for this compound?
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the compound’s sulfonyl and quinoline moieties, which often interact with catalytic sites .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC50 values .
Advanced Research Questions
Q. 2.1. What methodologies are recommended for elucidating the compound’s mechanism of action?
- Biochemical assays : Use fluorescence polarization or SPR to study binding kinetics with target proteins .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., enzymes) to map binding interactions .
- Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cell lines .
Q. 2.2. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?
- Synthesize analogs : Vary substituents (e.g., replace ethoxy with methoxy or halogens) and test against the same assays .
- Molecular docking : Compare binding energies of analogs to explain potency variations (e.g., sulfonyl group interactions with catalytic lysine residues) .
Q. 2.3. What strategies address discrepancies in cytotoxicity profiles across cell lines?
- Replicate experiments : Use ≥3 biological replicates to rule out technical variability .
- Off-target screening : Employ proteome-wide affinity pulldowns to identify unintended targets .
Q. 2.4. How can computational modeling enhance understanding of its pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
- MD simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
Methodological Challenges & Solutions
Q. 3.1. How to improve solubility for in vivo studies?
- Salt formation : Test hydrochloride or sodium salts .
- Nanoformulation : Use liposomes or PEGylation to enhance bioavailability .
Q. 3.2. What protocols ensure stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide group .
- Light sensitivity : Use amber vials to protect the quinoline core from photodegradation .
Cross-Disciplinary Approaches
Q. 4.1. How can crystallographic data inform medicinal chemistry optimization?
- Analyze hydrogen-bonding networks (e.g., between the sulfonyl group and active-site residues) to guide substituent modifications for tighter binding .
Q. 4.2. What integrative strategies combine chemical synthesis and pharmacology?
- Parallel synthesis : Generate a library of derivatives for high-throughput screening against diverse targets (e.g., cancer, inflammation) .
- In silico-in vitro feedback loops : Use docking results to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
